(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC17492529
Molecular Formula: C7H6ClF3N2
Molecular Weight: 210.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClF3N2 |
|---|---|
| Molecular Weight | 210.58 g/mol |
| IUPAC Name | (1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
| Standard InChI Key | UKFBIPTYPLUXAK-LURJTMIESA-N |
| Isomeric SMILES | C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Cl |
| Canonical SMILES | C1=CN=C(C=C1C(C(F)(F)F)N)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a chloropyridine ring substituted at the 4-position with a chiral carbon atom bonded to a trifluoromethyl group and an amine functional group. The stereochemistry at the chiral center is denoted by the (S)-configuration, which critically influences its biological activity. The SMILES notation C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl explicitly defines this configuration, while the InChIKey UKFBIPTYPLUXAK-ZCFIWIBFSA-N provides a unique identifier for its stereoisomer.
The hydrochloride salt form of the compound, with the molecular formula C₇H₇Cl₂F₃N₂ and a molecular weight of 247.047 g/mol, is commonly used in research settings to improve stability and solubility .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis of (S)-1-(2-chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves multi-step reactions starting from 2-chloropyridine derivatives. A generalized route includes:
-
Friedel-Crafts Acylation: Introducing a trifluoroacetyl group to the pyridine ring.
-
Reductive Amination: Converting the ketone intermediate to the amine using a chiral catalyst to enforce the (S)-configuration.
-
Chiral Resolution: Techniques such as enzymatic resolution or chromatography are employed to isolate the desired enantiomer.
Industrial-scale synthesis often utilizes continuous flow reactors to enhance yield and purity, reducing side reactions associated with batch processing.
Challenges in Synthesis
-
Stereochemical Control: Achieving high enantiomeric excess (ee) requires precise catalyst selection. Asymmetric hydrogenation with ruthenium-based catalysts has shown promise in preliminary studies.
-
Fluorine Reactivity: The electron-withdrawing nature of the -CF₃ group can deactivate the pyridine ring, necessitating harsh reaction conditions that risk decomposition.
Biological Activity and Mechanistic Insights
Target Identification
The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating penetration into biological membranes. Preliminary studies suggest activity against:
-
Kinase Enzymes: The chloropyridine moiety may act as a hinge-binding motif in kinase inhibition, similar to FDA-approved drugs like crizotinib.
-
G Protein-Coupled Receptors (GPCRs): The amine group could engage in hydrogen bonding with aspartate residues in transmembrane domains.
Table 2: Hypothesized Biological Targets
| Target Class | Potential Application | Mechanism |
|---|---|---|
| Tyrosine Kinases | Anti-cancer therapeutics | ATP-competitive inhibition |
| Serotonin Receptors | Neuropsychiatric disorders | Allosteric modulation |
| Proteases | Antiviral agents | Active site blockade |
Comparative Enantiomer Activity
The (S)-enantiomer demonstrates markedly different binding affinities compared to its (R)-counterpart. For example:
-
In kinase inhibition assays, the (S)-form showed a 50% lower IC₅₀ value than the (R)-enantiomer, highlighting the importance of stereochemistry.
-
Metabolic stability studies in hepatic microsomes revealed a 2.3-fold longer half-life for the (S)-enantiomer, likely due to reduced cytochrome P450 interactions.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a versatile scaffold for derivatization:
-
Amide Formation: Reacting the amine with carboxylic acids produces prodrugs with improved bioavailability.
-
Suzuki Coupling: Functionalizing the chloropyridine ring with boronic acids enables the introduction of aryl groups for target engagement.
Case Study: Anticancer Candidate
A derivative bearing a sulfonamide group at the 6-position of the pyridine ring exhibited potent activity against non-small cell lung cancer (NSCLC) cell lines (IC₅₀ = 0.42 µM in A549 cells). This analog inhibited EGFR L858R/T790M mutants by 89% at 1 µM concentration, surpassing first-generation inhibitors like erlotinib.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume